2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
A related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. This highlights the potential of furan-carboxamide derivatives in developing antiprotozoal therapeutics (Ismail et al., 2004).
Heterocyclic Chemistry
Compounds with a furan-carboxamide scaffold have been synthesized for various applications. For example, N,N-dimethyl-2(or −3)-furancarboselenoamide underwent cyclopalladation, forming a palladaselenaheterocycle, showcasing the versatility of furan-carboxamides in complex chemical syntheses and the development of novel heterocyclic compounds (Nonoyama & Nonoyama, 1989).
Antimicrobial and Antileukemic Activities
Synthesis and evaluation of furanyl, pyranyl, and ribosyl derivatives of related compounds showed potential antileukemic activities, emphasizing the role of such compounds in cancer research and therapy development (Earl & Townsend, 1979).
Inhibitors of Lethal H5N1 Influenza A Viruses
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with specific modifications on the furan moiety significantly influencing anti-influenza activity. This opens avenues for the development of new antiviral drugs targeting deadly influenza strains (Yongshi et al., 2017).
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-13(10(2)23-9)14(21)16-11-4-6-12(7-5-11)20-15(22)19(3)17-18-20/h4-8H,1-3H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDLGJKISEDIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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